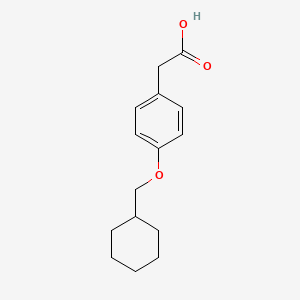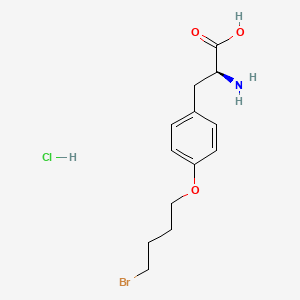
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromobutoxy substituent, and a phenyl ring, making it a versatile molecule for chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amination: The addition of an amino group to the propanoic acid backbone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions to form amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of brominated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromobutoxy group may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)propionic acid: A structurally similar compound with a bromophenyl group instead of a bromobutoxy group.
3-(4-Bromophenyl)propionic acid: Another similar compound with a different position of the bromine atom.
Uniqueness
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a bromobutoxy substituent, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H19BrClNO3 |
|---|---|
Molekulargewicht |
352.65 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(4-bromobutoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-7-1-2-8-18-11-5-3-10(4-6-11)9-12(15)13(16)17;/h3-6,12H,1-2,7-9,15H2,(H,16,17);1H/t12-;/m0./s1 |
InChI-Schlüssel |
YEKMSQXWRXEHEO-YDALLXLXSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCBr.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



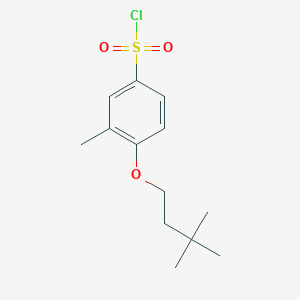

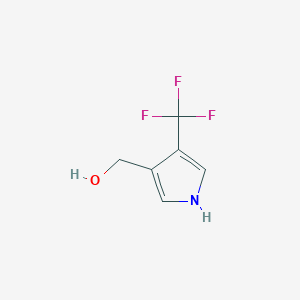
![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
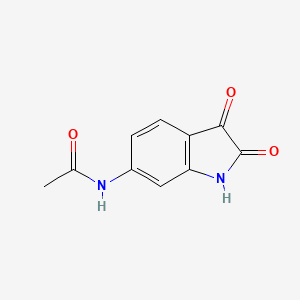
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)

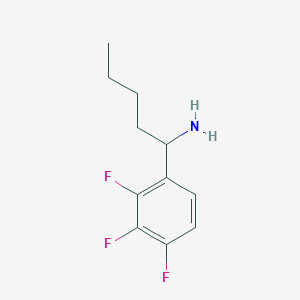
![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
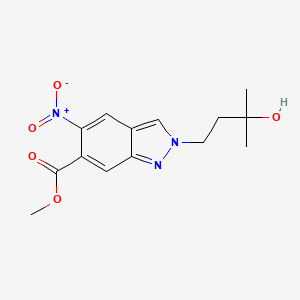

![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
